Methyl 5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methoxybenzyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methoxybenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The resulting intermediate is then esterified using methyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl5-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate
- Methyl5-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate
- Methyl5-(3-methoxybenzyl)-1H-pyrrole-3-carboxylate
Uniqueness
Methyl5-(3-methoxybenzyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-[(3-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-17-12-5-3-4-10(9-12)8-11-6-7-13(15-11)14(16)18-2/h3-7,9,15H,8H2,1-2H3 |
InChI Key |
YPXCFADWLSKUCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
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